molecular formula C8H16ClNO2 B13733847 trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13733847
M. Wt: 193.67 g/mol
InChI Key: JWBUUGGYBZEBNC-ZJLYAJKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing their activity .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (3R,5R)-5-methylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

JWBUUGGYBZEBNC-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)C(=O)OC.Cl

Canonical SMILES

CC1CC(CNC1)C(=O)OC.Cl

Origin of Product

United States

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